![molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5](/img/structure/B2851655.png)

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

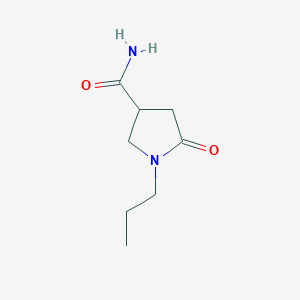

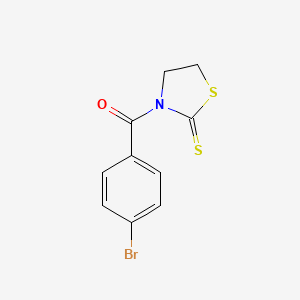

The compound “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a type of heterocyclic compound . It is essentially planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is planar, with a dihedral angle of 0.82 (3)° between the planes of the pyridine and pyrazole rings .Chemical Reactions Analysis

The chemical reactions involving “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” are part of the broader study of the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .Applications De Recherche Scientifique

Synthesis of Other Compounds

“3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” can be used as a building block in the synthesis of other complex organic compounds . Its unique structure makes it a valuable component in a variety of chemical reactions.

Biomedical Applications

The compound is part of the 1H-pyrazolo[3,4-b]pyridines group, which has been extensively studied for their biomedical applications . These compounds have shown promise in various areas of medicine due to their structural similarity to the purine bases adenine and guanine .

Drug Development

1H-pyrazolo[3,4-b]pyridines, including “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine”, have been used in the development of new drugs . Their unique chemical properties make them suitable for creating compounds with potential therapeutic effects.

Research in Molecular Docking

This compound could be used in molecular docking studies, which are crucial in drug discovery and development . Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Antibacterial Studies

There’s ongoing research into the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives . “3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine” could potentially be used in these studies.

TRK Inhibitors

Pyrazolo[3,4-b]pyridine derivatives have been evaluated as TRK inhibitors . TRK inhibitors are a type of targeted therapy that blocks certain proteins called neurotrophic receptor tyrosine kinases (NTRKs) that can cause cells to grow and divide too quickly or in an uncontrolled way .

Orientations Futures

Propriétés

IUPAC Name |

3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVNENKDYVXQSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NNC(=C2C=C1)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-3-methoxy-N'-methylbenzenecarbohydrazide](/img/structure/B2851572.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2851574.png)

![4-(Methylsulfanyl)-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2851575.png)

![5-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2851580.png)

![[1-(Aminomethyl)cyclopentyl]methanol hydrochloride](/img/structure/B2851584.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2851586.png)

![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine](/img/structure/B2851592.png)

![N-(3,4-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2851593.png)

![(4R)-3-[3-(2-Oxopyridin-1-yl)propanoyl]-1,3-thiazolidine-4-carbonitrile](/img/structure/B2851595.png)